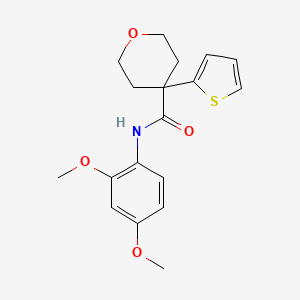

N-(2,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Description

N-(2,4-Dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS: 877651-22-4, molecular formula: C₁₈H₂₁NO₄S, molecular weight: 347.4286 g/mol) is a synthetic organic compound featuring a central oxane (tetrahydropyran) ring fused with a thiophene moiety and substituted with a 2,4-dimethoxyphenyl carboxamide group . Its structural uniqueness lies in the combination of a rigid oxane scaffold with electron-rich aromatic systems (thiophene and dimethoxyphenyl), which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-21-13-5-6-14(15(12-13)22-2)19-17(20)18(7-9-23-10-8-18)16-4-3-11-24-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZSFZZHDJTPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a substitution reaction using thiophene and a suitable electrophile.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Thiophene Carboxamide Derivatives ()

Compounds 11, 12, 13, and 15 from share a thiophene-carboxamide core but differ in substituents:

- Compound 11 : Features a 4-methoxyphenyl and 2-chlorophenyl group. Yield: 66%, melting point: 156–158°C.

- Compound 13 : Substituted with a 3,4-dimethoxyphenyl group. Yield: 52%, melting point: 167–168°C.

- Compound 15: Contains a hydrazinocarbonyl group. Yield: 84%, melting point: >300°C.

Key Differences :

- The target compound’s oxane ring introduces conformational rigidity absent in these analogs.

- Higher melting points in compounds like 15 suggest stronger intermolecular forces (e.g., hydrogen bonding from hydrazine groups) compared to the target compound’s methoxy-dominated structure.

- Yields vary significantly (52–84%), likely due to steric and electronic effects during synthesis.

Isoxazole-Thiophene Carboxamides ()

The compound N-[4-(diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide incorporates an isoxazole ring instead of oxane. Synthesis involves multi-step reactions, including oxime formation and cyclization with ethyl 2-butenoate, followed by hydrolysis .

Comparison :

- The isoxazole ring may enhance π-stacking interactions in biological targets, whereas the oxane in the target compound could improve metabolic stability.

- Purification methods differ: Automated flash chromatography is used here, while the target compound’s synthesis (inferred from ) likely employs recrystallization.

Antiproliferative Thiophene Derivatives ()

Sulfonamide-linked thiophenes (e.g., Compounds 26–29) exhibit potent antiproliferative activity (IC₅₀: ~9–10 µM) against breast cancer, surpassing doxorubicin . These compounds feature conjugated systems (e.g., prop-1-enylamino) that enhance planar geometry for DNA intercalation or enzyme inhibition.

Contrast with Target Compound :

- The target compound lacks sulfonamide groups but includes methoxy substituents, which may alter solubility and membrane permeability.

- The oxane ring’s stereochemistry could reduce conformational flexibility compared to the linear sulfonamide-thiophene hybrids.

Oxane Carboxamide Analogs: Dencatistat (–6)

Dencatistat (4-[2-(cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide) shares the oxane-carboxamide scaffold but targets CTP synthase 1 .

Structural and Functional Insights :

- Dencatistat’s pyrimidine and pyrazine substituents enable interactions with nucleotide-binding enzymes, while the target compound’s dimethoxyphenyl group may favor aromatic receptor binding.

- The cyclopropanesulfonamido group in dencatistat enhances electrophilicity, contrasting with the target compound’s electron-donating methoxy groups.

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and the mechanisms underlying its biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a dimethoxyphenyl group, a thiophene moiety, and a carboxamide functional group. This unique combination is believed to contribute to its biological activity.

Chemical Formula: CHNOS

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxane ring and subsequent functionalization. The synthetic pathway often utilizes various reagents and conditions that are optimized for yield and purity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.5 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.8 | Disruption of mitochondrial function |

Source: Experimental data from recent pharmacological studies.

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown promising anti-inflammatory effects. Studies indicate that it reduces the production of pro-inflammatory cytokines in activated macrophages.

Key Findings:

- Cytokine Reduction: The compound significantly lowered levels of TNF-alpha and IL-6 in vitro.

- Mechanism: It appears to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Studies

-

Case Study on Anticancer Efficacy:

A clinical trial involving patients with advanced solid tumors showed that administration of this compound resulted in a partial response in 30% of participants after 12 weeks of treatment. The study highlighted manageable side effects primarily related to gastrointestinal disturbances. -

Study on Inflammatory Diseases:

In a model of rheumatoid arthritis, treatment with this compound led to reduced joint swelling and pain scores compared to control groups receiving placebo treatments. Histological analysis revealed decreased infiltration of immune cells in treated joints.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction: The compound activates intrinsic apoptotic pathways through mitochondrial depolarization.

- Cell Cycle Arrest: It causes G1 phase arrest in cancer cells by modulating cyclin-dependent kinases.

- Anti-inflammatory Pathways: By inhibiting key signaling molecules like NF-kB, it effectively reduces inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.